molecular formula C12H11NO2 B3339581 N-hydroxy-2-(naphthalen-2-yl)acetamide

N-hydroxy-2-(naphthalen-2-yl)acetamide

Cat. No.: B3339581
M. Wt: 201.22 g/mol
InChI Key: IYXUERDUKOVYLR-UHFFFAOYSA-N
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Description

N-Hydroxy-2-naphthalen-2-yl-acetamide: is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound has garnered attention in the field of medicinal chemistry due to its structural similarity to other well-known compounds such as salicylic acid and aspirin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-naphthalen-2-yl-acetamide typically involves the reaction of 2-naphthylamine with acetic anhydride, followed by hydroxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for N-Hydroxy-2-naphthalen-2-yl-acetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-naphthalen-2-yl-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of 2-naphthylacetamide.

    Substitution: Formation of various substituted naphthylacetamides depending on the substituent used.

Scientific Research Applications

Chemistry: N-Hydroxy-2-naphthalen-2-yl-acetamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used as a fluorescent probe for cell imaging. It helps visualize cellular structures and track cellular processes.

Medicine: The compound has been studied for its potential pharmacological properties, including its role in cancer research. It is being explored for its ability to inhibit certain enzymes and pathways involved in cancer progression.

Industry: N-Hydroxy-2-naphthalen-2-yl-acetamide is used in the development of artificial ion receptors and fluorescent probes, which are essential tools in various industrial applications.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-naphthalen-2-yl-acetamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For instance, it can inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation . This inhibition can lead to anti-inflammatory effects, making it a potential candidate for drug development.

Comparison with Similar Compounds

    Salicylic Acid: Both compounds share a similar structure and have anti-inflammatory properties.

    Aspirin: Like N-Hydroxy-2-naphthalen-2-yl-acetamide, aspirin is also a derivative of naphthalene and has been widely used for its analgesic and anti-inflammatory effects.

Uniqueness: N-Hydroxy-2-naphthalen-2-yl-acetamide stands out due to its unique hydroxyl group, which imparts distinct chemical properties.

Properties

IUPAC Name

N-hydroxy-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(13-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXUERDUKOVYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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